6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-14-5-3-13(4-6-14)12-22-19(23)10-9-18(21-22)16-8-7-15(25-2)11-17(16)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSHGMKJVMHPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: Introduction of the fluoro and methoxy groups on the phenyl rings can be carried out using electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the substituted phenyl rings with the pyridazinone core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for each step.
Catalyst Selection: Efficient catalysts are chosen to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the 2-position of the phenyl ring undergoes nucleophilic aromatic substitution under controlled conditions. Key findings include:
Mechanistic Insight : Fluorine’s high electronegativity facilitates nucleophilic attack, while methoxy groups direct substitution to para/ortho positions through resonance effects.
Oxidation and Reduction
The pyridazinone ring and ketone groups participate in redox transformations:
Oxidation
-
Pyridazinone Ring : Treatment with KMnO₄ in acidic medium oxidizes the ring to form dicarboxylic acid derivatives (isolated yield: 62–71%).
-
Benzyl Group : Selective oxidation of the 4-methoxybenzyl side chain using CrO₃/H₂SO₄ yields a carboxylic acid functionality.
Reduction
-
Ketone Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol (yield: 85%).
-
Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridazinone ring to a tetrahydropyridazine derivative .
Cycloaddition and Heterocycle Formation
The compound participates in 1,3-dipolar cycloaddition reactions:
| Dipole Source | Conditions | Product Class | Yield (%) | Source |
|---|---|---|---|---|
| Sydnone derivatives | Microwave, 150 W, 120°C, 8 min | Pyrazolo[3,4-d]pyridazin-7(6H)-ones | 73–92 | |
| Nitrile oxides | RT, DMF | Isoxazoline-fused pyridazinones | 66 |
Key Observation : Microwave irradiation significantly reduces reaction time (from 12 h to 8 min) while improving yields by 15–20% .
Functional Group Interconversion
The methoxy groups undergo demethylation and alkylation:
| Reaction | Reagents | Outcome | Yield (%) | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Hydroxyphenyl derivative | 89 | |
| Alkylation | CH₃I, K₂CO₃, acetone, reflux | Ethoxy-substituted analog | 78 |
Stereochemical Note : Demethylation preserves the aromatic system’s planarity, critical for maintaining biological activity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable late-stage diversification:
| Coupling Type | Catalytic System | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biphenyl-modified derivative | 82 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated pyridazinone | 75 |
Optimization Insight : Electron-withdrawing fluorine substituents enhance the electrophilicity of the pyridazinone ring, accelerating cross-coupling rates .
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis (HCl, 60°C): Cleaves the methoxybenzyl group, yielding 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one (yield: 91%).
-
Base-Induced Degradation (NaOH, 70°C): Causes ring-opening via nucleophilic attack at the carbonyl group, forming a diazene intermediate .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
Scientific Research Applications
1.1. Anticancer Activity
Research indicates that compounds similar to 6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one exhibit significant anticancer properties. For instance, studies have shown that pyridazinone derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specific analogs have been identified as potential candidates for further development into anticancer agents due to their ability to target specific signaling pathways involved in tumor growth and metastasis.
1.2. Neurological Applications
The compound has been explored for its potential as a neuroprotective agent. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Preliminary studies indicate that it could modulate glutamate receptors, which are crucial in neurological disorders such as Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyridazine ring followed by the introduction of the methoxy and fluorine substituents. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
3.1. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits moderate activity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the disruption of cellular signaling pathways that promote survival and proliferation.
3.2. In Vivo Studies
Animal model studies are essential for evaluating the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest favorable absorption and distribution profiles, although further studies are needed to assess long-term effects and safety profiles.
4.1. Case Study: Anticancer Efficacy
A recent study published in a peer-reviewed journal highlighted the anticancer efficacy of pyridazinone derivatives, including our compound of interest. The study reported a significant reduction in tumor size in treated mice compared to controls, suggesting a promising avenue for future cancer therapies.
4.2. Case Study: Neuroprotection
Another case study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or receptors involved in signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis by binding to its targets and altering their activity.
Comparison with Similar Compounds
Key Structural Features :
- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- 2-Fluoro-4-methoxyphenyl substituent : The fluorine atom increases electronegativity and metabolic stability, while the methoxy group enhances solubility and modulates steric effects.
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally analogous compounds, highlighting substituent effects on pharmacological profiles:
Structural and Functional Group Comparisons
Biological Activity
The compound 6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a pyridazine derivative that has gained attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyridazine core substituted with fluorine and methoxy groups, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Properties : It has been evaluated for its effectiveness against bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
Anticancer Activity
A series of studies have highlighted the anticancer potential of this compound. For instance, it was tested against several human cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.08 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 3.4 | Induction of apoptosis via caspase activation |
| HeLa (Cervix) | 6.92 | Cell cycle arrest at G2/M phase |
The compound's ability to disrupt microtubule dynamics is significant, as it targets the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis .
Antimicrobial Properties
In addition to its anticancer effects, the compound was also assessed for antimicrobial activity. It demonstrated effectiveness against several bacterial strains, suggesting a potential role in treating infections. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the methoxy and fluorine substituents significantly influence biological activity. For example:
- Fluorine Substitution : Enhances lipophilicity and cellular uptake.
- Methoxy Groups : Contribute to increased potency against cancer cells by stabilizing the compound's interaction with target proteins.
These findings underscore the importance of chemical modifications in optimizing the biological efficacy of pyridazine derivatives .
Case Studies
- Case Study on Lung Cancer : In a study involving A549 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to increased caspase-3 activity and disruption of microtubule assembly.
- Case Study on Bacterial Infections : The compound was tested against resistant strains of Staphylococcus aureus, showing inhibition at concentrations lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a pyridazin-3(2H)-one core. Introduce substituents via coupling reactions (e.g., Negishi coupling for aryl groups, as demonstrated for similar pyridazinones using tri(2-furyl)phosphine-palladium catalysts to enhance yields) .
- Step 2 : Functionalize the 2-position with a 4-methoxybenzyl group via alkylation or reductive amination. Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to avoid side products.
- Step 3 : Attach the 2-fluoro-4-methoxyphenyl moiety at the 6-position using Suzuki-Miyaura cross-coupling. Use Pd(PPh₃)₄ and Na₂CO₃ in aqueous dioxane at reflux .
- Yield Optimization : Monitor reaction progress via HPLC and adjust catalyst loading (1–5 mol%) and ligand selection (e.g., SPhos for sterically hindered substrates) .
Q. How can the compound’s structure be confirmed, and what analytical techniques are critical for purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorine (¹⁹F NMR, δ ~ -115 ppm for 2-fluoro substituents) and methoxy groups (¹H NMR, δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₁₈F N₂O₃) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column (e.g., Ascentis® Phenyl-Hexyl) with gradient elution (MeCN/H₂O + 0.1% TFA) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtained) .
Advanced Research Questions
Q. What strategies address low solubility or stability of this pyridazinone derivative in biological assays?
- Methodology :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyloxymethyl groups) at the 3-keto position to enhance aqueous solubility .
- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles for in vitro assays. Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Structural Analogues : Replace the 4-methoxybenzyl group with bioisosteres (e.g., 4-ethoxy or 4-aminobenzyl) to improve pharmacokinetics .
Q. How does the compound interact with Formyl Peptide Receptor 2 (FPR2), and what experimental models validate its agonism?
- Methodology :
- Calcium Mobilization Assay : Use human neutrophils or FPR2-transfected CHO cells. Measure intracellular Ca²⁺ flux via FLIPR Tetra System with Fura-2 AM dye .
- Chemotaxis Assay : Quantify cell migration in a Boyden chamber; compare to reference agonists (e.g., WKYMVm peptide) .
- Receptor Selectivity : Test against FPR1 using competitive binding assays (³H-WKYMVm displacement) to confirm specificity (>50-fold selectivity) .
Q. What computational approaches predict the compound’s binding mode to kinases or other targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with p38 MAP kinase (PDB: 1OUK) or FPR2 homology models. Validate poses via molecular dynamics (GROMACS, 100 ns simulations) .
- QSAR Modeling : Train models on pyridazinone derivatives with known IC₅₀ values. Highlight substituent contributions (e.g., fluorine enhances kinase inhibition) .
How do structural modifications impact activity? Provide a case study comparing substituent effects.
- Case Study :
| Substituent (Position) | Biological Activity | Reference |
|---|---|---|
| 2-(4-Methoxybenzyl) | FPR2 agonism (EC₅₀ = 12 nM) | |
| 2-Benzyl | Reduced potency (EC₅₀ > 1 µM) | |
| 6-(4-Fluorophenyl) | p38 MAPK inhibition (IC₅₀ = 3.2 nM) |
- Key Insight : Methoxy and fluorine groups enhance target engagement via H-bonding and hydrophobic interactions .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to reconcile conflicting data on FPR2 vs. kinase activity?
- Resolution :
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. neutrophils) or agonist concentrations (µM vs. nM ranges) may explain variability .
- Off-Target Effects : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to rule out dual activity .
- Structural Confirmation : Re-synthesize batches and re-test to exclude impurities (e.g., residual palladium) .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
